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molecular formula C10H8ClNO B1587709 2-Chloro-8-methoxyquinoline CAS No. 74668-74-9

2-Chloro-8-methoxyquinoline

Cat. No. B1587709
M. Wt: 193.63 g/mol
InChI Key: IYADVMNJDHMUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193199B2

Procedure details

To a cooled solution of lithium diisopropylamide mono(tetrahydrofuran), 1.5 M sol. in cyclohexane (25.82 mL, 38.73 mmol) in 72 mL of THF at −75° C. was added a solution of 2-chloro-8-methoxyquinoline (5.0000 g, 25.82 mmol) in 26 mL of THF dropwise over 35 min (10:00 am˜10:35 am) with stirring and keeping the temperature below −65° C. After 40 min, to the cooled mixture was added DMF (2.999 mL, 38.73 mmol) dropwise and the mixture was stirred at −72° C. for 30 min. After 30 min, the reaction was quenched with NH4Cl (20 mL) and partitioned between EtOAc (150 mL) and water (100 mL). The combined organic layers were washed with water (100 mL×1), brine (100 mL×2), dried over Na2SO4, filtered, and concentrated under reduced pressure to give a yellow solid. The yellow solid was purified by flash column chromatography on a silica gel column using 20% of EtOAc in hexane as eluent to give 2-chloro-8-methoxyquinoline-3-carbaldehyde as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.38 (1H, s), 8.92 (1H, s), 7.79 (1H, dd, J=8.4, 1.0 Hz), 7.67 (1H, t, J=8.0 Hz), 7.44 (1H, dd, J=7.8, 1.2 Hz), 4.00 (3H, s); LC-MS (ESI) m/z 222.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.82 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
2.999 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:2]1.C([N-]C(C)C)(C)C.[Li+].C1CCCCC1.[Cl:20][C:21]1[CH:30]=[CH:29][C:28]2[C:23](=[C:24]([O:31][CH3:32])[CH:25]=[CH:26][CH:27]=2)[N:22]=1.CN(C=O)C>C1COCC1>[Cl:20][C:21]1[C:30]([CH:2]=[O:1])=[CH:29][C:28]2[C:23](=[C:24]([O:31][CH3:32])[CH:25]=[CH:26][CH:27]=2)[N:22]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
Name
sol.
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25.82 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)OC
Name
Quantity
72 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
26 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.999 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −65° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at −72° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with NH4Cl (20 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (150 mL) and water (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL×1), brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The yellow solid was purified by flash column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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